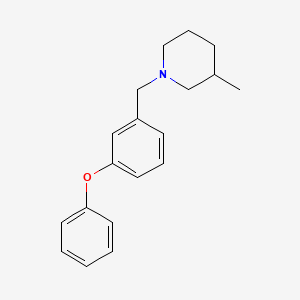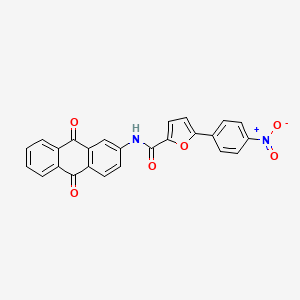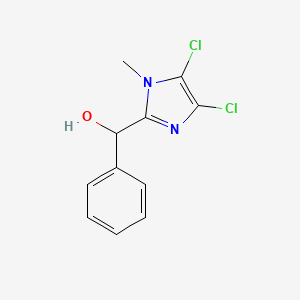![molecular formula C17H18N2O3 B5160261 N-[2-methoxy-5-(propionylamino)phenyl]benzamide](/img/structure/B5160261.png)
N-[2-methoxy-5-(propionylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-5-(propionylamino)phenyl]benzamide, also known as MPBA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. MPBA belongs to the class of benzamides and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(propionylamino)phenyl]benzamide is not fully understood, but it is believed to act through the modulation of HDACs, PPARs, and TRPV1 receptors. HDACs are enzymes that are involved in the regulation of gene expression and have been implicated in various diseases, including cancer. N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been shown to inhibit the activity of HDACs, which may contribute to its anti-tumor effects. PPARs are nuclear receptors that are involved in the regulation of lipid metabolism and inflammation. N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been shown to activate PPARs, which may contribute to its anti-inflammatory effects. TRPV1 receptors are involved in the regulation of pain and inflammation. N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been shown to activate TRPV1 receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). N-[2-methoxy-5-(propionylamino)phenyl]benzamide has also been shown to have anti-inflammatory effects, reduce oxidative stress, and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-methoxy-5-(propionylamino)phenyl]benzamide in lab experiments is that it has been extensively studied and has a known mechanism of action. This makes it a valuable tool for studying the role of HDACs, PPARs, and TRPV1 receptors in various diseases. However, one limitation of using N-[2-methoxy-5-(propionylamino)phenyl]benzamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Future Directions
There are many potential future directions for research on N-[2-methoxy-5-(propionylamino)phenyl]benzamide. One area of interest is the development of N-[2-methoxy-5-(propionylamino)phenyl]benzamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the role of N-[2-methoxy-5-(propionylamino)phenyl]benzamide in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the use of N-[2-methoxy-5-(propionylamino)phenyl]benzamide in combination with other drugs or therapies could be explored as a potential treatment strategy.
Synthesis Methods
The synthesis of N-[2-methoxy-5-(propionylamino)phenyl]benzamide involves the reaction of 2-methoxy-5-nitrobenzoic acid with propionyl chloride to form 2-methoxy-5-propionyloxybenzoic acid. This intermediate is then treated with ammonium hydroxide to obtain N-[2-methoxy-5-(propionylamino)phenyl]benzamide. The yield of N-[2-methoxy-5-(propionylamino)phenyl]benzamide from this method is approximately 80%.
Scientific Research Applications
N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-[2-methoxy-5-(propionylamino)phenyl]benzamide has also been studied for its ability to modulate the activity of certain enzymes and receptors in the body, including histone deacetylases (HDACs), peroxisome proliferator-activated receptors (PPARs), and the transient receptor potential vanilloid 1 (TRPV1) receptor.
properties
IUPAC Name |
N-[2-methoxy-5-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-13-9-10-15(22-2)14(11-13)19-17(21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEUFXCQZNWNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(propanoylamino)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5160188.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5160190.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5160194.png)
![5-acetyl-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-thiophenecarboxamide](/img/structure/B5160211.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5160217.png)

![N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5160226.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)

![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5160234.png)
![2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)

![9-[4-(2-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5160265.png)